molecular formula C7H13NO3 B1464191 2-(Tetrahydro-2-furanylmethoxy)acetamide CAS No. 1248639-82-8

2-(Tetrahydro-2-furanylmethoxy)acetamide

Cat. No.: B1464191
CAS No.: 1248639-82-8
M. Wt: 159.18 g/mol
InChI Key: DPBSTIJSEUISBC-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2-furanylmethoxy)acetamide is a chemical compound of interest in scientific research and development. This acetamide derivative features a tetrahydrofurfuryl methoxy group, a structural motif found in compounds studied for various applications. Related chemical structures with the tetrahydrofurfuryl group are utilized in diverse fields; for instance, some tetrahydrofurfuryl esters are recognized as flavoring agents in food products and additives in cosmetics due to their fruity and ethereal notes (as seen in the case of tetrahydrofurfuryl acetate) . Researchers value this family of heterocyclic compounds for their potential as synthetic intermediates or building blocks in organic synthesis, pharmaceuticals, and material science. The tetrahydrofuran ring and acetamide functionality provide points for further chemical modification, making it a versatile scaffold for creating novel compounds or studying structure-activity relationships. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-7(9)5-10-4-6-2-1-3-11-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBSTIJSEUISBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Tetrahydrofuran Substitutions

Table 1: Key Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features CAS Number
2-(3-Methylphenoxy)-N-[3-(THF-methoxy)phenyl]acetamide C₂₀H₂₃NO₄ 341.4 3-methylphenoxy, THF-methoxy at meta 909367-53-9
2-(4-Methylphenoxy)-N-[3-(THF-methoxy)phenyl]acetamide C₂₀H₂₃NO₄ 341.4 4-methylphenoxy, THF-methoxy at meta 909367-52-8
2-Bromo-N-[2-(THF-methoxy)phenyl]acetamide C₁₃H₁₆BrNO₃ 314.17 Bromoacetamide, THF-methoxy at ortho 1138442-58-6

Key Observations :

  • Substituent Position: The position of the THF-methoxy group (ortho vs. meta) and phenoxy substituents (3-methyl vs. 4-methyl) significantly impacts molecular interactions. For instance, meta-substituted THF derivatives (e.g., 909367-53-9) exhibit higher predicted boiling points (~566°C) compared to simpler acetamides .
  • Halogen Effects: The brominated analog (314.17 g/mol) has reduced molecular weight compared to methylphenoxy variants (341.4 g/mol), likely influencing solubility and reactivity .

Comparison with Non-THF Acetamide Derivatives

Table 2: Non-THF Acetamides with Agrochemical/Pharmaceutical Relevance
Compound Name Molecular Features Applications Key Differences from THF Analogs Reference
WH7 (Auxin agonist) 4-chloro-2-methylphenoxy, triazole ring Plant growth regulation Aromatic heterocycle vs. THF’s aliphatic ring
Dimethenamid Chloro, methoxyethyl, thienyl Herbicide Chloro substitution, lack of THF moiety
N-(6-Trifluoromethylbenzothiazole)acetamide Trifluoromethyl, benzothiazole Patent (unspecified use) Electron-withdrawing CF₃ group
2-(2-Hydroxyphenyl)acetamide sulfate Hydroxyphenyl, sulfate conjugate Metabolite study Polar hydroxyl vs. THF’s lipophilic group

Key Observations :

  • Electronic Effects : THF’s oxygen atom may enhance hydrogen-bonding capacity compared to purely aliphatic chains (e.g., dimethenamid) but lacks the electron-withdrawing properties of trifluoromethyl groups (as in benzothiazole derivatives) .
  • Biological Activity : Auxin agonists like WH7 rely on aryloxy groups for receptor binding, whereas THF-containing analogs may prioritize steric compatibility over aromatic interactions .

Physicochemical and Predicted Property Analysis

Table 3: Predicted Physicochemical Properties
Compound Name Density (g/cm³) Boiling Point (°C) LogP (Predicted)
2-(3-Methylphenoxy)-N-[3-(THF-methoxy)phenyl]acetamide 1.189 566.7 2.8
2-Bromo-N-[2-(THF-methoxy)phenyl]acetamide N/A N/A 1.5 (estimated)
WH7 ~1.3 >300 3.2

Key Insights :

  • The THF-methoxy group increases lipophilicity (LogP ~2.8) compared to polar metabolites like 2-(2-hydroxyphenyl)acetamide sulfate (LogP likely <1) .
  • Higher boiling points in THF derivatives (~566°C) suggest stronger intermolecular forces compared to simpler acetamides .

Preparation Methods

Synthetic Routes for 2-(Tetrahydro-2-furanylmethoxy)acetamide

The synthesis of this compound typically involves the construction of the acetamide group linked through an ether (methoxy) bond to the tetrahydrofuran ring. The general approach can be divided into two key steps:

Key Reagents and Reaction Conditions

Step Reagents/Conditions Purpose/Notes
Bromination Bromine or N-bromosuccinimide (NBS), DCM or ACN, low temperature Selective bromination of N-(tetrahydro-2-furanylmethyl)acetamide to form bromo derivative
Ether formation Tetrahydro-2-furanylmethanol, base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF) Nucleophilic substitution to form methoxy linkage
Amide formation Ammonia or amine source, ester or acid chloride precursors Conversion to acetamide group
Purification Recrystallization, chromatography Achieve high purity of final compound

Industrial and Laboratory Scale Production

  • Laboratory Scale: The synthesis is typically performed under inert atmosphere (argon or nitrogen) to prevent side reactions. Low temperatures are maintained during bromination to avoid over-bromination. The reaction times vary from a few hours to overnight stirring depending on the step.

  • Industrial Scale: Continuous flow reactors and automated systems are employed to improve scalability and reaction control. Purification methods such as recrystallization or chromatographic techniques ensure product purity. The use of safer reagents and solvents is emphasized to reduce environmental impact and improve safety.

Research Findings and Analytical Data

  • NMR Conformational Analysis: Studies involving NMR spectroscopy have elucidated the conformational preferences of the tetrahydrofuran ring and the acetamide linkage, confirming the structural integrity of the synthesized compound.

  • Reaction Optimization: Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry has been shown to improve yields and reduce by-products. For example, the use of triethylamine as a base in acetonitrile solvent facilitates clean ether formation.

  • Purity and Yield: High purity (>95%) is achievable through careful control of reaction conditions and purification. Yields typically range from 70% to 90% depending on the scale and method used.

Comparative Analysis with Related Compounds

Compound Preparation Method Highlights Unique Features
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide Bromination of N-(tetrahydro-2-furanylmethyl)acetamide using NBS; substitution reactions to modify bromine position Selective bromination, useful intermediate
This compound Ether formation via nucleophilic substitution; amide introduction via ammonia or amine coupling Ether linkage with acetamide, stable structure
2-[(Diphenylmethyl)thio]acetamide Esterification of thioacetic acid followed by ammonia treatment; catalytic acid used for ester formation Different functional group (thioether), alternative synthetic route

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Bromination Bromine or NBS in DCM or ACN, low temp Selective bromination of acetamide derivative
Ether Formation Tetrahydro-2-furanylmethanol, base, DMF Formation of methoxy linkage to acetamide
Amide Formation Ammonia or amine source, ester or acid chloride Introduction of acetamide group
Purification Recrystallization, chromatography High purity compound isolation

Additional Notes

  • The use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) is critical for efficient nucleophilic substitution reactions.
  • Low temperature control during bromination prevents over-bromination and side reactions.
  • The synthesis can be adapted for optically active derivatives by employing chiral amine resolvers during intermediate steps, enhancing enantiomeric purity.
  • Avoiding hazardous reagents such as dimethyl sulfate is preferred for safer and more eco-friendly synthesis routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Tetrahydro-2-furanylmethoxy)acetamide
Reactant of Route 2
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2-(Tetrahydro-2-furanylmethoxy)acetamide

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